1-methyl-N~4~-(3-methylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
1-METHYL-N4-(3-METHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
The synthesis of 1-METHYL-N4-(3-METHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrazolopyrimidine core, which is typically derived from pyrazole and pyrimidine derivatives.
Reaction Conditions: The core structure is then functionalized through a series of reactions, including alkylation, amination, and cyclization. Specific reagents and catalysts, such as alkyl halides, amines, and transition metal catalysts, are used to facilitate these transformations.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to improve yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
1-METHYL-N4-(3-METHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidines.
Scientific Research Applications
1-METHYL-N4-(3-METHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-N4-(3-METHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Effects: The binding of the compound to its targets can lead to therapeutic effects, such as inhibition of cancer cell proliferation, reduction of inflammation, or modulation of neurotransmitter activity.
Comparison with Similar Compounds
1-METHYL-N4-(3-METHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds:
Similar Compounds: Compounds such as pyrazolopyrimidine derivatives, morpholine-containing molecules, and other substituted pyrazoles share structural similarities.
Uniqueness: The unique combination of the pyrazolopyrimidine core with the morpholine and methylphenyl groups distinguishes this compound from others, potentially leading to unique biological activities and therapeutic applications.
List of Similar Compounds: Examples include 1-METHYL-N4-(3-METHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE, 1-METHYL-N4-(3-METHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE, and 1-METHYL-N4-(3-METHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE.
Properties
Molecular Formula |
C19H25N7O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-methyl-4-N-(3-methylphenyl)-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H25N7O/c1-14-4-3-5-15(12-14)22-17-16-13-21-25(2)18(16)24-19(23-17)20-6-7-26-8-10-27-11-9-26/h3-5,12-13H,6-11H2,1-2H3,(H2,20,22,23,24) |
InChI Key |
AIIJQVDLZGVUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCN4CCOCC4)C |
Origin of Product |
United States |
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